![molecular formula C10H20N2 B13203472 2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)
2-Methyl-2-azaspiro[4.5]decan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-azaspiro[45]decan-4-amine is a spiro compound characterized by its unique bicyclic structure, where two rings are connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
2-Methyl-2-azaspiro[4.5]decan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-8-azaspiro[4.5]decan-4-amine: Another spiro compound with similar structural features but different functional groups.
3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine: A closely related compound with a different substitution pattern.
Uniqueness
2-Methyl-2-azaspiro[4.5]decan-4-amine is unique due to its specific substitution pattern and the resulting chemical properties. Its unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C10H20N2/c1-12-7-9(11)10(8-12)5-3-2-4-6-10/h9H,2-8,11H2,1H3 |
InChI Key |
NWONIFCNBNSQPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C1)CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


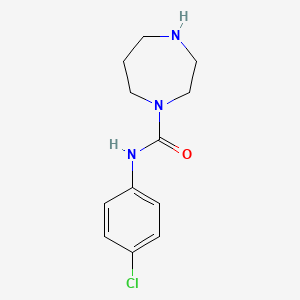

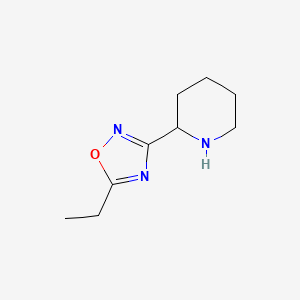
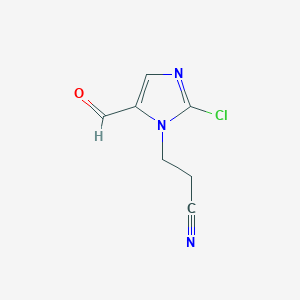
![{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13203452.png)
![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)
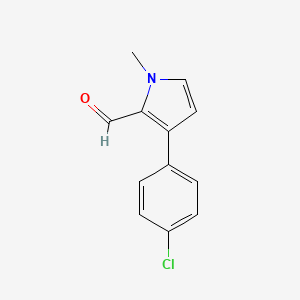
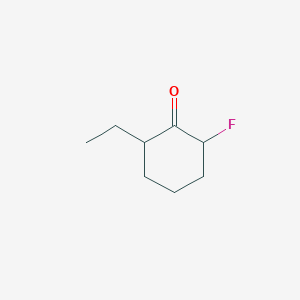


![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
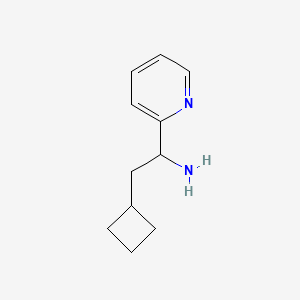
![Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203497.png)
![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)
